molecular formula C21H25F3N2O2 B442378 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE

Cat. No.: B442378
M. Wt: 394.4g/mol
InChI Key: CDBDWDOOPYOSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-(4-trifluoromethylbenzyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the trifluoromethyl group.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction might yield a compound without the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxy-benzyl)-4-benzyl-piperazine: Lacks the trifluoromethyl group.

    1-(2,3-Dimethoxy-benzyl)-4-(4-methyl-benzyl)-piperazine: Has a methyl group instead of a trifluoromethyl group.

    1-(2,3-Dimethoxy-benzyl)-4-(4-chlorobenzyl)-piperazine: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.

Properties

Molecular Formula

C21H25F3N2O2

Molecular Weight

394.4g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C21H25F3N2O2/c1-27-19-5-3-4-17(20(19)28-2)15-26-12-10-25(11-13-26)14-16-6-8-18(9-7-16)21(22,23)24/h3-9H,10-15H2,1-2H3

InChI Key

CDBDWDOOPYOSJN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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